Cas no 113361-26-5 ((3-nitroprop-2-en-1-yl)benzene)

113361-26-5 structure
Nom du produit:(3-nitroprop-2-en-1-yl)benzene
(3-nitroprop-2-en-1-yl)benzene Propriétés chimiques et physiques
Nom et identifiant
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- Benzene, [(2E)-3-nitro-2-propen-1-yl]-
- (3-nitroprop-2-en-1-yl)benzene
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- Piscine à noyau: 1S/C9H9NO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8H,7H2/b8-4+
- La clé Inchi: PYMAXAMTORYOFP-XBXARRHUSA-N
- Sourire: C1(C/C=C/[N+]([O-])=O)=CC=CC=C1
(3-nitroprop-2-en-1-yl)benzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865258-0.5g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 0.5g |
$754.0 | 2023-09-18 | ||
Enamine | EN300-1865258-10.0g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 10g |
$3376.0 | 2023-06-01 | ||
Enamine | EN300-1865258-1g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 1g |
$785.0 | 2023-09-18 | ||
Enamine | EN300-1865258-0.05g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 0.05g |
$660.0 | 2023-09-18 | ||
Enamine | EN300-1865258-1.0g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 1g |
$785.0 | 2023-06-01 | ||
Enamine | EN300-1865258-10g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 10g |
$3376.0 | 2023-09-18 | ||
Enamine | EN300-1865258-0.25g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 0.25g |
$723.0 | 2023-09-18 | ||
Enamine | EN300-1865258-5.0g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 5g |
$2277.0 | 2023-06-01 | ||
Enamine | EN300-1865258-0.1g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 0.1g |
$691.0 | 2023-09-18 | ||
Enamine | EN300-1865258-2.5g |
(3-nitroprop-2-en-1-yl)benzene |
113361-26-5 | 2.5g |
$1539.0 | 2023-09-18 |
(3-nitroprop-2-en-1-yl)benzene Littérature connexe
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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